molecular formula C10H7ClO3 B1423380 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one CAS No. 197504-51-1

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Cat. No. B1423380
Key on ui cas rn: 197504-51-1
M. Wt: 210.61 g/mol
InChI Key: MXIUFZMCZDNDJG-UHFFFAOYSA-N
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Patent
US07538233B2

Procedure details

Diethylcarbonate (27.2 mmol, 3.3 mL) is dissolved in 30 mL toluene, and NaH (16.3 mmol, 0.65 g of 60% dispersion) is added in portions. 5′-chloro-2′-hydroxy-propiophenone (5.4 mmol, 1.0 g) in 10 mL is dissolved in toluene and is added dropwise via an addition funnel to the above solution. The cloudy yellow-green mixture is heated to near reflux for 20 hrs then is cooled to ambient temperature. 1N NaOH (50 mL) is added and the mixture stirred at ambient temperature for 60 hrs. The layers are separated and the organic layer is washed with H2O. The combined aqueous layers are washed with Et2O and the aqueous layer then acidified to pH 2 with conc. HCl. The resulting off-white precipitate is filtered, is washed with Et2O, and is dried to afford the title compound (0.417 g, 37%). A second crop is obtained by refrigerating the filtrate (0.442 g, 39%). 1H NMR (DMSO-d6, 300 MHz) δ 11.50 (1H, br s), 7.88 (1H, d, J=2.5 Hz), 7.61 (1H, dd, J=2.62, 8.87 Hz), 7.40 (1H, d, J=8.87 Hz), 2.00 (3H, s); MS (ESI, Pos.) calcd for C10H7ClO3 ml/z [M+H]=211.0, found 210.9.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:8])[O:5][CH2:6][CH3:7])C.[H-].[Na+].[Cl:11][C:12]1[CH:13]=CC(O)=[C:16](C(=O)CC)[CH:17]=1.[OH-:23].[Na+].[C:25]1([CH3:31])C=CC=C[CH:26]=1>>[Cl:11][C:12]1[CH:17]=[CH:16][C:6]2[O:5][C:4](=[O:8])[C:25]([CH3:31])=[C:26]([OH:23])[C:7]=2[CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(CC)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 60 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise via an addition funnel to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
The cloudy yellow-green mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to near reflux for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with H2O
WASH
Type
WASH
Details
The combined aqueous layers are washed with Et2O
FILTRATION
Type
FILTRATION
Details
The resulting off-white precipitate is filtered
WASH
Type
WASH
Details
is washed with Et2O
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(C(O2)=O)C)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.417 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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